molecular formula C19H21N5O2S B2625929 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034206-43-2

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Katalognummer: B2625929
CAS-Nummer: 2034206-43-2
Molekulargewicht: 383.47
InChI-Schlüssel: OQCKCADNWRSBGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary target of this compound is p21-activated kinase 4 (PAK4) . Inhibition of PAK4 leads to several downstream effects:

  • Inhibition of Cell Growth : By targeting PAK4, the compound disrupts cellular signaling pathways that promote proliferation.
  • Promotion of Apoptosis : The compound enhances apoptotic processes, particularly in cancer cells, by upregulating pro-apoptotic factors.
  • Regulation of Cytoskeleton Functions : PAK4 is involved in cytoskeletal dynamics; thus, its inhibition affects cell shape and motility, contributing to reduced metastasis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound may exhibit favorable bioavailability due to its structural characteristics, which facilitate absorption and distribution in biological systems. The interaction with PAK4 indicates potential for therapeutic applications in diseases characterized by aberrant cell growth, such as cancer.

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds, including this isoxazole derivative, display various biological activities:

  • Antitumor Activity : The compound has been noted for its ability to inhibit key signaling pathways involved in tumor growth. Studies have shown effective cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone or in combination with conventional chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : Compounds similar to this one have demonstrated anti-inflammatory properties by inhibiting nitric oxide production and pro-inflammatory cytokines, suggesting potential use in inflammatory diseases .

Comparative Analysis

A comparison with similar compounds reveals distinct features:

Compound NameStructural FeaturesBiological Activity
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenylthiazole-4-carboxamidePyrazole, piperidine, thiazoleAntitumor, anti-inflammatory
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenoxyacetamidePyrazole, piperidine, phenoxyAntimicrobial activity

The unique combination of pyrazole and isoxazole rings in the compound under discussion may confer enhanced selectivity and efficacy against specific targets compared to structurally similar compounds.

Case Studies

Recent studies highlight the effectiveness of this compound in preclinical models:

  • Breast Cancer Model : In vitro studies showed that the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells. The combination with doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity .
  • Inflammatory Response Model : In models of inflammation, the compound inhibited LPS-induced production of TNF-alpha and nitric oxide, indicating potential for treating inflammatory diseases .

Eigenschaften

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-19(15-10-16(26-23-15)17-2-1-9-27-17)20-13-5-7-24(8-6-13)18-11-14(21-22-18)12-3-4-12/h1-2,9-13H,3-8H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCKCADNWRSBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.